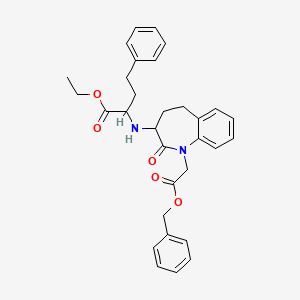
Benzyl Benazepril
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl Benazepril is a compound that belongs to the class of angiotensin-converting enzyme (ACE) inhibitors. It is primarily used in the treatment of hypertension and heart failure. This compound is a prodrug, which means it is metabolized in the body to produce its active form, benazeprilat. This compound works by inhibiting the enzyme responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure and reducing the workload on the heart .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl Benazepril involves several key steps. One common method is the condensation of two intermediates: 3-(S)-amino-1-carboxymethyl-2,3,4,5-tetrahydro-1H-1benzazepin-2-one and ethyl ®-2-hydroxy-4-phenylbutyrate. These intermediates are condensed in the presence of a base to form this compound . The reaction typically occurs in a halogenated organic solvent, such as methylene chloride, and involves the use of N-methyl morpholine as a catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent reaction conditions to ensure the production of a highly pure product. The reaction is typically carried out in large reactors with precise temperature and pressure control to optimize yield and purity .
化学反応の分析
Types of Reactions
Benzyl Benazepril undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution.
Hydrolysis: The ester group in this compound is hydrolyzed to form its active metabolite, benazeprilat.
Oxidation: This compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Common Reagents and Conditions
Hydrolysis: Typically involves the use of water or aqueous solutions of acids or bases.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents such as halogens or nucleophiles are often used in substitution reactions.
Major Products Formed
Hydrolysis: Benazeprilat, the active metabolite.
Oxidation: Various oxidized derivatives depending on the conditions and reagents used.
Substitution: Substituted benazepril derivatives with different functional groups.
科学的研究の応用
Benzyl Benazepril has a wide range of scientific research applications:
作用機序
Benzyl Benazepril exerts its effects by inhibiting the angiotensin-converting enzyme (ACE). This enzyme catalyzes the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting this enzyme, this compound reduces the levels of angiotensin II, leading to vasodilation, decreased blood pressure, and reduced workload on the heart . The active metabolite, benazeprilat, competes with angiotensin I for binding at the ACE, effectively blocking its activity .
類似化合物との比較
Benzyl Benazepril is compared with other ACE inhibitors such as lisinopril, enalapril, and ramipril.
Lisinopril: Similar mechanism of action but differs in its pharmacokinetic properties, such as absorption and half-life.
Enalapril: Also a prodrug, but with different metabolic pathways and potency.
Ramipril: Known for its longer duration of action and different side effect profile.
Uniqueness
This compound is unique due to its specific chemical structure, which provides a balance between potency, duration of action, and side effect profile. Its ability to be converted into an active metabolite, benazeprilat, also contributes to its effectiveness in treating hypertension and heart failure .
List of Similar Compounds
- Lisinopril
- Enalapril
- Ramipril
- Quinapril
- Perindopril
特性
分子式 |
C31H34N2O5 |
|---|---|
分子量 |
514.6 g/mol |
IUPAC名 |
ethyl 2-[[2-oxo-1-(2-oxo-2-phenylmethoxyethyl)-4,5-dihydro-3H-1-benzazepin-3-yl]amino]-4-phenylbutanoate |
InChI |
InChI=1S/C31H34N2O5/c1-2-37-31(36)27(19-17-23-11-5-3-6-12-23)32-26-20-18-25-15-9-10-16-28(25)33(30(26)35)21-29(34)38-22-24-13-7-4-8-14-24/h3-16,26-27,32H,2,17-22H2,1H3 |
InChIキー |
WXEMOVJWLYJZTR-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)OCC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















